1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-[(3-METHYLPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a useful research compound. Its molecular formula is C20H25N3O3S and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(3-methylbenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is 387.16166284 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Solid Phase Synthesis Techniques
A study by Luo and Huang (2004) demonstrates the solid-phase synthesis of N-p-Methylbenzyl benzamide, a process that could be pertinent to synthesizing compounds like 1-[(3-methylbenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide. This method might offer a streamlined approach for generating complex molecules with potential applications in drug development and materials science (Luo & Huang, 2004).
Novel Polyamides with Enhanced Properties
Liu et al. (2013) synthesized novel soluble fluorinated polyamides containing pyridine and sulfone moieties, showcasing the potential of incorporating sulfone and pyridine groups into polymers to enhance their thermal stability, solubility, and mechanical properties. Such advancements could be beneficial in creating high-performance materials for various industrial applications (Liu et al., 2013).
Hydrogen Bonding and Proton-Transfer Compounds
Smith, Wermuth, and Sagatys (2011) explored hydrogen bonding in proton-transfer compounds, including those with piperidine and sulfonamide functionalities. Understanding these interactions can inform the design of molecular recognition systems, sensors, and novel pharmaceuticals (Smith, Wermuth, & Sagatys, 2011).
Synthesis of Heterocyclic Systems
El-kashef et al. (2007) reported on the synthesis of thieno[2,3-c]pyridines and related heterocyclic systems, highlighting the versatility of sulfone and piperidine derivatives in synthesizing complex heterocyclic structures. This research could have implications for developing new pharmaceuticals and agrochemicals (El-kashef et al., 2007).
Properties
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-16-5-4-6-17(13-16)15-27(25,26)23-11-8-18(9-12-23)20(24)22-14-19-7-2-3-10-21-19/h2-7,10,13,18H,8-9,11-12,14-15H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQJWRMFYPBXDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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